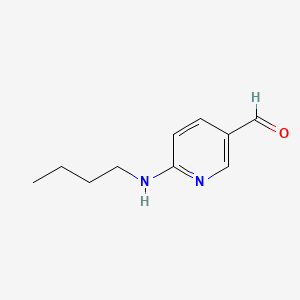

6-(Butylamino)nicotinaldehyde

Description

6-(Butylamino)nicotinaldehyde (CAS: 1292369-52-8) is a nicotinaldehyde derivative featuring a butylamino substituent at the 6-position of the pyridine ring and an aldehyde group at the 3-position. This compound is primarily utilized as a chemical intermediate in organic synthesis and pharmaceutical research . The butylamino group enhances lipophilicity compared to smaller substituents, which may influence solubility and bioavailability—a critical factor in drug design.

Propriétés

IUPAC Name |

6-(butylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-3-6-11-10-5-4-9(8-13)7-12-10/h4-5,7-8H,2-3,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNQVXVCCKYTFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857015 | |

| Record name | 6-(Butylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292369-52-8 | |

| Record name | 6-(Butylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Butylamino)nicotinaldehyde typically involves the following steps:

Starting Material: The synthesis begins with nicotinaldehyde, which serves as the core structure.

Butylation: The introduction of the butylamino group can be achieved through a nucleophilic substitution reaction. Nicotinaldehyde is reacted with butylamine in the presence of a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure 6-(Butylamino)nicotinaldehyde.

Industrial Production Methods

In an industrial setting, the production of 6-(Butylamino)nicotinaldehyde may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

6-(Butylamino)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The butylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

Oxidation: 6-(Butylamino)nicotinic acid.

Reduction: 6-(Butylamino)nicotinyl alcohol.

Substitution: Products vary based on the nucleophile used.

Applications De Recherche Scientifique

6-(Butylamino)nicotinaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of nicotinic receptors is beneficial.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 6-(Butylamino)nicotinaldehyde involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The butylamino group enhances its binding affinity to these receptors, potentially modulating their activity. This modulation can lead to various physiological effects, depending on the specific receptor subtype and the biological context.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following section compares 6-(butylamino)nicotinaldehyde with structurally analogous nicotinaldehyde derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Structural and Functional Group Variations

Physicochemical and Economic Considerations

- In contrast, 6-(2-hydroxyethylamino)nicotinaldehyde’s polar hydroxy group improves aqueous solubility .

- Cost: 6-(2-Furyl)nicotinaldehyde is notably expensive (¥62,500/g), likely due to synthetic complexity, whereas nicotinaldehyde is more accessible .

Activité Biologique

6-(Butylamino)nicotinaldehyde is a derivative of nicotinaldehyde characterized by the substitution of a hydrogen atom at the 6-position of the pyridine ring with a butylamino group. This modification significantly alters its chemical and biological properties, making it a compound of interest in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 178.23 g/mol

- CAS Number : 1292369-52-8

The presence of the butylamino group enhances its solubility and binding affinity to biological targets, particularly nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and various physiological processes.

The biological activity of 6-(Butylamino)nicotinaldehyde primarily involves its interaction with nAChRs. The butylamino group increases its affinity for these receptors, potentially modulating their activity. This modulation can lead to various physiological effects, including cognitive enhancement and neuroprotection. The compound's ability to influence receptor activity makes it a candidate for therapeutic applications in neurodegenerative diseases and cognitive disorders.

Pharmacological Effects

Research indicates that 6-(Butylamino)nicotinaldehyde exhibits several pharmacological effects:

- Cognitive Enhancement : Studies suggest that compounds interacting with nAChRs can improve memory and learning capabilities.

- Neuroprotective Properties : Potential protective effects against neuronal damage in conditions like Alzheimer's disease.

- Antidepressant-like Effects : Preliminary findings indicate that this compound may exhibit mood-enhancing properties.

In Vitro Studies

In vitro studies have demonstrated that 6-(Butylamino)nicotinaldehyde enhances the release of neurotransmitters such as acetylcholine, which is essential for synaptic transmission. This effect is believed to be mediated through its action on nAChRs.

In Vivo Studies

Animal model studies have shown that administration of 6-(Butylamino)nicotinaldehyde results in improved cognitive functions compared to control groups. For instance, in a Morris water maze test, treated animals exhibited significantly shorter escape latencies, indicating enhanced spatial learning and memory retention.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-(Butylamino)nicotinaldehyde, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Nicotinaldehyde | Parent Compound | Moderate nAChR affinity |

| 6-(Methylamino)nicotinaldehyde | Methyl Group | Lower binding affinity than butyl variant |

| 6-(Ethylamino)nicotinaldehyde | Ethyl Group | Intermediate properties |

| 6-(Butylamino)nicotinaldehyde | Butyl Group | Enhanced binding affinity and activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.